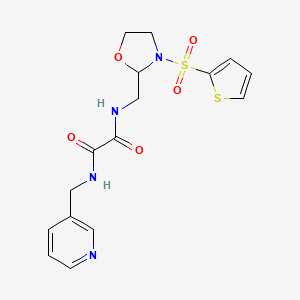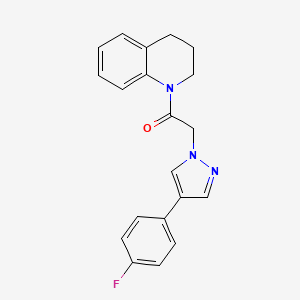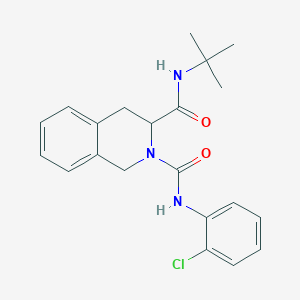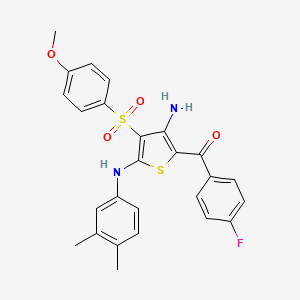![molecular formula C26H24FNO3S B2955671 6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866842-59-3](/img/structure/B2955671.png)
6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluoro group, a methylphenylmethyl group, and a benzenesulfonyl group attached to a dihydroquinolinone core.
Méthodes De Préparation
The synthesis of 6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves several steps, typically starting with the preparation of the dihydroquinolinone core. The synthetic route may include:
Formation of the Dihydroquinolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluoro Group: The fluoro group can be introduced via a nucleophilic substitution reaction using a fluorinating agent.
Attachment of the Methylphenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Benzenesulfonyl Group: This can be accomplished through a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the dihydroquinolinone core.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Sulfonylation and Desulfonylation: The benzenesulfonyl group can be introduced or removed through sulfonylation and desulfonylation reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinolinone derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one would depend on its specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one include other dihydroquinolinone derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties. For example:
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have been studied for their antibacterial activity.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These derivatives have shown potential in pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3S/c1-17(2)20-7-10-22(11-8-20)32(30,31)25-16-28(15-19-6-4-5-18(3)13-19)24-12-9-21(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJHIOOPAMLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2955591.png)
![2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2955594.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2955595.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2955601.png)
![Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate](/img/structure/B2955602.png)
![N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2955603.png)



